2-(piperidin-2-ylmethyl)quinoline
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Overview
Description
2-(piperidin-2-ylmethyl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and its role as a building block for various pharmacologically active molecules. The presence of both quinoline and piperidine rings in its structure makes it a versatile compound for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-2-ylmethyl)quinoline typically involves the following steps:
Piperidine Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Coupling Reaction: The final step involves the coupling of the quinoline and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-2-ylmethyl)quinoline undergoes various chemical reactions, including:
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce various functional groups to the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2-(piperidin-2-ylmethyl)quinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(piperidin-2-ylmethyl)quinoline involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function . The piperidine moiety can enhance the compound’s binding affinity to various receptors and enzymes, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
2-(piperidin-1-ylmethyl)quinoline: A similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
2-(piperidin-2-ylmethyl)quinoline is unique due to the specific positioning of the piperidine moiety on the quinoline ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of the quinoline and piperidine rings provides a versatile scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C15H18N2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-(piperidin-2-ylmethyl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-2-7-15-12(5-1)8-9-14(17-15)11-13-6-3-4-10-16-13/h1-2,5,7-9,13,16H,3-4,6,10-11H2 |
InChI Key |
UQLPZMSSEVMSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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